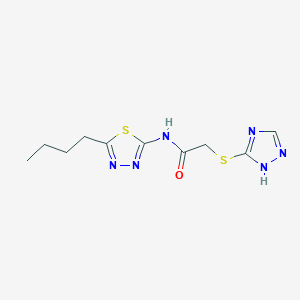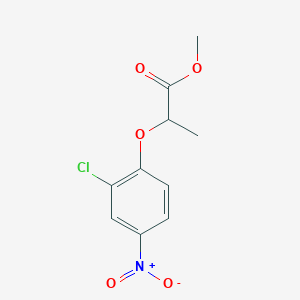
N-(3-ethoxyphenyl)-4-(4-morpholinylmethyl)benzamide
Beschreibung
Synthesis Analysis
The synthesis of compounds containing the morpholine structure, such as "N-(3-ethoxyphenyl)-4-(4-morpholinylmethyl)benzamide," involves diverse chemical routes. Morpholine derivatives are synthesized from vicinal amino alcohols, oxiranes, and aziridines, highlighting the versatility and wide-ranging applications of morpholine in medicinal and organic chemistry as catalysts, auxiliaries, biologically active substances, and building blocks for their preparation (Palchikov, 2013)(Palchikov, 2013).
Molecular Structure Analysis
Morpholine and its derivatives, including "N-(3-ethoxyphenyl)-4-(4-morpholinylmethyl)benzamide," are characterized by a six-membered ring containing both nitrogen and oxygen atoms. This structure is pivotal in the compound's chemical behavior and its interactions with various biomolecules. The morpholine ring is a common feature in various organic compounds developed for pharmacological activities, underscoring its significance in drug design and synthesis (Asif & Imran, 2019)(Asif & Imran, 2019).
Chemical Reactions and Properties
The chemical properties of "N-(3-ethoxyphenyl)-4-(4-morpholinylmethyl)benzamide" are influenced by the presence of the morpholine ring, which participates in various chemical reactions due to its nucleophilic character. The reactivity of morpholine derivatives towards electrophiles and their use in the synthesis of complex organic molecules is a testament to their broad chemical utility (Bukhari, 2022)(Bukhari, 2022).
Physical Properties Analysis
The physical properties of morpholine derivatives, such as solubility, melting point, and boiling point, are crucial for their application in various fields. These properties are determined by the molecular structure of the compound, including the presence of functional groups and the morpholine ring, which affect its interaction with solvents and other chemicals (Adamczyk-Woźniak et al., 2009)(Adamczyk-Woźniak et al., 2009).
Chemical Properties Analysis
The chemical behavior of "N-(3-ethoxyphenyl)-4-(4-morpholinylmethyl)benzamide" is influenced by the functional groups attached to the morpholine ring. These groups play a significant role in determining the compound's reactivity, stability, and interactions with other molecules. The study of these chemical properties is essential for understanding the compound's potential applications and reactivity patterns (Yahyazadeh et al., 2004)(Yahyazadeh et al., 2004).
Eigenschaften
IUPAC Name |
N-(3-ethoxyphenyl)-4-(morpholin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-2-25-19-5-3-4-18(14-19)21-20(23)17-8-6-16(7-9-17)15-22-10-12-24-13-11-22/h3-9,14H,2,10-13,15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTNNWHFMGKMQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethoxyphenyl)-4-(morpholin-4-ylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-(3,4-dimethoxyphenyl)thiourea](/img/structure/B4753777.png)
![N-phenyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-3-piperidinecarboxamide](/img/structure/B4753782.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4753788.png)
![2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-2-biphenylylacetamide](/img/structure/B4753791.png)
![4-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4753796.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(5-ethyl-2-thienyl)acrylamide](/img/structure/B4753814.png)
![3-(2-chlorophenyl)-6-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4753820.png)


![N-(sec-butyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4753844.png)
![N-(4-bromophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4753849.png)
![4-[2-(2,4-dimethylphenoxy)propanoyl]morpholine](/img/structure/B4753872.png)